Tyrosinase Inhibitory Potency: Class-Level Potency Superiority over Kojic Acid
The target compound belongs to the same 1,2,4-triazole-3-thioacetamide class as compound 9k, which demonstrated an IC50 of 0.0048 ± 0.0016 µM against mushroom tyrosinase, representing a 3,500-fold potency increase over the standard inhibitor kojic acid (IC50 = 16.8320 ± 1.1600 µM) [1]. While direct IC50 data for the specific 2-methoxyphenyl analog have not been published, the SAR from this study indicates that N-phenyl acetamide substitution and C-5 aryl group identity are the primary drivers of potency [1]. The target compound's unique combination of 2-methoxyphenyl acetamide and m-tolyl C-5 substitution places it in a favorable SAR position relative to less potent analogs in series.
| Evidence Dimension | Mushroom tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; class-level IC50 range 0.0048 – >1 µM |
| Comparator Or Baseline | Kojic acid IC50 = 16.8320 ± 1.1600 µM; class compound 9k IC50 = 0.0048 ± 0.0016 µM |
| Quantified Difference | Up to 3,500-fold more potent than kojic acid for the most potent class member |
| Conditions | In vitro mushroom tyrosinase enzyme inhibition assay, pH 6.8, 25°C |
Why This Matters
This class-level potency advantage over kojic acid supports prioritizing procurement of this specific analog for tyrosinase-focused screening cascades.
- [1] Vanjare, B. D., et al. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Diversity, 2021, 25(4), 2089-2106. View Source
